molecular formula C9H14O B1672270 Isophorone CAS No. 78-59-1

Isophorone

Cat. No.: B1672270
CAS No.: 78-59-1
M. Wt: 138.21 g/mol
InChI Key: HJOVHMDZYOCNQW-UHFFFAOYSA-N
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Description

Isophorone, also known as 3,5,5-trimethylcyclohex-2-en-1-one, is an α,β-unsaturated cyclic ketone. It is a colorless liquid with a characteristic peppermint-like odor, although commercial samples can appear yellowish. This compound is widely used as a solvent and as a precursor to polymers. It is produced on a large scale industrially .

Mechanism of Action

Target of Action

Isophorone is primarily used as a solvent and as a precursor to polymers . It is a technically important compound used in various industries, including coatings, adhesives, and as a starting material for valuable compounds .

Mode of Action

This compound undergoes reactions characteristic of an α,β-unsaturated ketone . It interacts with its targets through a complex reaction mechanism involving numerous possible reaction steps . These include the formation of this compound, triacetone dialcohol, and ketonic resins .

Biochemical Pathways

The biochemical pathways affected by this compound involve several types of reactions, including methyl oxidation, reduction, dismutation, and conjugation . It is also known to interact with DNA through intercalative binding mode .

Pharmacokinetics

This compound is absorbed following inhalation, oral, and dermal exposure . Urine is the primary excretory pathway for this compound and its metabolites .

Result of Action

The result of this compound’s action can be seen in its use as a solvent and as a precursor to polymers . It is also used as a starting material for various valuable compounds, including this compound diisocyanate, a precursor for polyurethanes .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, when exposed to sunlight in aqueous solutions, this compound undergoes 2+2 photocycloaddition to give three isomeric photodimers . The formation of these photodimers is favored over others with increasing polarity of the medium . Furthermore, the solvent used in the reaction has a significant effect on the selectivity of the product .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isophorone is synthesized via the base-catalyzed self-condensation of acetone. This reaction involves several intermediates, including diacetone alcohol, mesityl oxide, and 3-hydroxy-3,5,5-trimethylcyclohexan-1-one. The reaction is typically catalyzed by potassium hydroxide or sodium hydroxide .

Industrial Production Methods: There are mainly two production methods for this compound: liquid-phase and vapor-phase processes. The liquid-phase process has been known since at least 1941, with aqueous potassium hydroxide or sodium hydroxide being used as catalysts. The estimated annual production volume exceeds 100,000 tons per year .

Chemical Reactions Analysis

Types of Reactions: Isophorone undergoes reactions characteristic of an α,β-unsaturated ketone. These include:

Common Reagents and Conditions:

    Hydrogenation: Typically involves hydrogen gas and a metal catalyst such as palladium or nickel.

    Epoxidation: Utilizes hydrogen peroxide in a basic medium.

    Photodimerization: Requires sunlight and an aqueous medium.

Major Products:

Scientific Research Applications

Isophorone is a technically important compound used in various fields:

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s unique structure as a 3,5,5-trimethylcyclohex-2-en-1-one gives it distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo a variety of reactions, including hydrogenation, epoxidation, and photodimerization, makes it a versatile compound in both industrial and research applications .

Properties

IUPAC Name

3,5,5-trimethylcyclohex-2-en-1-one
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InChI

InChI=1S/C9H14O/c1-7-4-8(10)6-9(2,3)5-7/h4H,5-6H2,1-3H3
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InChI Key

HJOVHMDZYOCNQW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1)(C)C
Source PubChem
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Molecular Formula

C9H14O
Record name ISOPHORONE
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DSSTOX Substance ID

DTXSID8020759
Record name Isophorone
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Molecular Weight

138.21 g/mol
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Physical Description

Isophorone appears as a clear colorless liquid, with a camphor-like odor. Less dense than water and insoluble in water. Boiling point 420 °F. Flash point near 200 °F. Contact irritates skin and eyes. Toxic by ingestion. Used as a solvent and in pesticides., Liquid, Colorless to white liquid with a peppermint-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; peppermint-like odour, Colorless to white liquid with a camphor-like odor., Colorless to white liquid with a peppermint-like odor.
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Record name 2-Cyclohexen-1-one, 3,5,5-trimethyl-
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Record name Isophorone
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Record name Isophorone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

419.4 °F at 760 mmHg (NTP, 1992), 215.32 °C, 213.00 to 215.00 °C. @ 760.00 mm Hg, 215 °C, 419.4 °F, 419 °F
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Flash Point

184 °F (NTP, 1992), 84 °C, 184 °F (84 °C) CLOSED CUP, 84 °C c.c., 184 °F
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Solubility

0.1 to 1 mg/mL at 64 °F (NTP, 1992), Soluble in ether, acetone, alcohol, Has high solvent power for vinyl resins, cellulose esters, ether, and many substances soluble with difficulty in other solvents., In water, 12,000 mg/l @ 25 °C., 12 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: 1.2, slightly soluble in water; soluble in ether and acetone, Miscible at room temperature (in ethanol), 1%
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Density

0.921 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.9255 @ 20 °C, Bulk density: 7.7 lb/gal @ 20 °C, Relative density (water = 1): 0.92, 0.919-0.927, 0.92
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URL https://www.cdc.gov/niosh/npg/npgd0355.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

4.77 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.77 (Air= 1), Relative vapor density (air = 1): 4.8, 4.77
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Vapor Pressure

0.2 mmHg at 68 °F ; 1 mmHg at 100 °F (NTP, 1992), 0.43 [mmHg], 0.438 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 40, 0.3 mmHg
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Impurities

It usually contains 1-3% of the isomeric beta-isophorone (3,5,5-trimethyl-3-cyclohexen-1-one)., COMMERCIAL ISOPHORONE USUALLY CONTAINS SOME UNCONJUGATED ISOMER (UP TO 5%) AND SMALL AMOUNTS (<1%) OF XYLITONE, Beta-isophorone 2-4%, mesitylene (1,3,5-trimethylbenzene) trace, mesityl oxide (2-methyl-2 pentene-4-one) trace, phorone (2,6-dimethyl-2, 5-heptadiene-4-one) trace, isoxylitones trace, water trace.
Record name ISOPHORONE
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Color/Form

Water-white liquid, Colorless to white-liquid., Clear liquid

CAS No.

78-59-1
Record name ISOPHORONE
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Record name Isophorone
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Melting Point

18 °F (NTP, 1992), -8.1 °C, -8 °C, 17 °F
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

To 622 g (4.5 mol) of isophorone in the presence of 4.14 g (0.02mol) of butyltrimethylammonium methylcarbonate there are added 288.3 g of a mixture of 3 mol of HCN and 1.5 mol of isophorone over a period of 120 min and at a temperature of 115° C. Following neutralization with 4 g of H3PO4 the mixture is distilled. There are obtained 424.3 g of isophorone and 478.3 g of 3-cyano-3,5,5-trimethylcyclohexanone. This is equivalent to a yield of 98.8% based on converted isophorone and 96.5% based on HCN used.
Quantity
622 g
Type
reactant
Reaction Step One
Name
butyltrimethylammonium methylcarbonate
Quantity
4.14 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
288.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 622 g (4.5 mol) of isophorone there are added, at 120° C. over a period of 120min, a mixture of 207.3 g (1.5mol) of isophorone and 81 g (3.0 mol) of HCN in the presence of 5.2 g (0.02 mol) of a 50% strength aqueous tetramethylammonium methylcarbonate solution. 10 min after the end of the metering operation the HCN concentration is only 140 ppm. Following neutralization with 4 g of H3PO4 the mixture is distilled. Following a first runoff of 3 g, there are obtained 422.6 g of isophorone and 476.7 g of 3-cyano-3,5,5-trimethylcyclohexanone. This is equivalent to a yield of 96.2% based on HCN used and 98% based on isophorone converted.
Quantity
622 g
Type
reactant
Reaction Step One
Quantity
207.3 g
Type
reactant
Reaction Step Two
Name
Quantity
81 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To 415 g (3 mol) of isophorone containing 12 g (0.077 mol) of tetraethylammonium cyanide there are added dropwise, over a period of 1 hour, 81 g (3 mol) of hydrogen cyanide at a reaction temperature of 108° C. Following a post-reacting period of 3 min the HCN concentration is 0.16%. The effluent is neutralized with 9 g of H3PO4 and distilled. There are obtained 15 g of isophorone and 443.6 g of 3-cyano-3,5,5-trimethylcyclohexanone. This is equivalent to a yield of 89.6% based on HCN used and 93% based on converted isophorone. The distillation residues weigh 28.2 g, which is equivalent to 5.5% based on crude product used.
Quantity
415 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
81 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
9 g
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

To 622 g (4.5 mol) of isophorone in the presence of 4 g (0.021 mol) of triethylmethylammonium methylcarbonate there are added 288.3 g of a mixture of 3 mol of HCN and 1.5 mol of isophorone, over a period of 120 min and at a reaction temperature of 120° C. The HCN conversion at the end of the reaction is 99.9%. Following neutralization with 2.4g of H3PO4 the mixture is distilled. There are obtained 424.1 g of isophorone and 479.2 g of 3-cyano-3,5,5-trimethylcyclohexanone: the distillation residues weigh 12.8 g, this is equivalent to 1.4% based on the crude product used. The 3-cyano-3,5,5-trimethylcyclohexanone yield is thus 96.7% and the isophorone selectivity 99%.
Quantity
622 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
288.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
1.5 mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.4 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

In reaction apparatus equipped with a stirrer, condenser, thermometer and dripping funnel there are placed 622 g (4.5 mol) of isophorone and 4.47 g (30 mmol) of tetramethylammonium methylcarbonate. Over a period of 60 min there are added, at 120° C., 288.3 g of a mixture of isophorone and hydrocyanic acid (3 mol of HCN, 1.5mol Of isophorone). When all of said mixture has been added, the HCN concentration is 20 ppm. 3.5g of 85% strength H3PO4 are then added and the mixture is distilled at 0.1 mbar. There are obtained 426.6g of isophorone (99% based on converted isophorone) and 476.8 g of 3-cyano-3,5,5-trimethylcyclohexanone (96.2% based on HCN used).
Quantity
622 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
288.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
3 mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
4.47 g
Type
catalyst
Reaction Step Seven
Yield
99%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isophorone
Reactant of Route 2
Isophorone
Reactant of Route 3
Isophorone
Reactant of Route 4
Isophorone
Reactant of Route 5
Isophorone
Reactant of Route 6
Isophorone

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